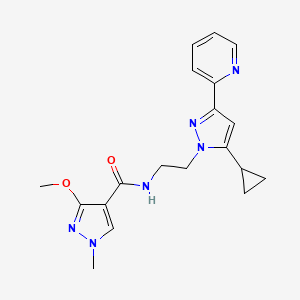

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2/c1-24-12-14(19(23-24)27-2)18(26)21-9-10-25-17(13-6-7-13)11-16(22-25)15-5-3-4-8-20-15/h3-5,8,11-13H,6-7,9-10H2,1-2H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYOPALNWUGJSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with notable biological activities. Its unique structure, characterized by the presence of cyclopropyl, pyridine, and pyrazole moieties, suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Structure and Properties

The compound has a molecular formula of C19H24N6O2 and a molecular weight of 400.5 g/mol. The structural features include:

- Cyclopropyl group : Enhances lipophilicity and potential receptor interactions.

- Pyridine ring : Known to modulate various biological pathways.

- Pyrazole moiety : Associated with diverse pharmacological effects.

These structural elements contribute to its solubility and biological interactions, making it suitable for further studies in drug development.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of pyrazole compounds possess antimicrobial properties. The presence of the pyridine and pyrazole rings enhances their ability to inhibit bacterial growth, making them potential candidates for developing new antibiotics.

Anticancer Properties

The compound has demonstrated anticancer activity in various cell lines. Research indicates that it may act as an inhibitor of specific enzymes involved in cancer progression. For instance, structural analogs have been reported to inhibit pathways crucial for tumor growth and metastasis .

Anti-inflammatory Effects

This compound has shown potential anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This activity is particularly relevant for treating chronic inflammatory conditions.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Receptor Interaction : The compound may interact with various receptors, including muscarinic acetylcholine receptors, which are implicated in neurodegenerative diseases .

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and anti-inflammatory activities.

- Signal Transduction Modulation : The presence of the pyrazole ring suggests potential modulation of signaling pathways critical for cellular responses.

Case Studies

Several studies have investigated the biological activity of similar compounds:

Study 1: Anticancer Activity

A study evaluated the efficacy of related pyrazole derivatives against breast cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis. The compounds were found to target specific oncogenic pathways, providing insights into their potential as therapeutic agents .

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of pyrazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited substantial antibacterial activity, highlighting their potential as novel antibiotics.

Data Summary

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by:

- Cyclopropyl Group : Enhances lipophilicity and biological activity.

- Pyridine Ring : Known for its role in enhancing pharmacological properties.

- Pyrazole Moieties : Associated with various biological activities, including anti-inflammatory and anticancer effects.

Molecular Formula

Molecular Weight

Medicinal Chemistry

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has been investigated for its potential as a therapeutic agent due to its structural similarities to known bioactive compounds.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Enzyme Inhibition

The compound's design allows it to interact with various biological targets, including:

- Protein Kinases : Potential inhibitors of pathways involved in cancer progression.

- Phosphodiesterases : May influence signaling pathways relevant to inflammation and cancer.

Structure–Activity Relationship Studies

The structure–activity relationship (SAR) studies have been pivotal in understanding how modifications to the compound's structure affect its biological activity. For example, the presence of specific substituents on the pyrazole ring significantly influences binding affinity and potency against targeted enzymes .

Case Study: Binding Affinity

In a study examining the binding affinity of various pyrazole derivatives, it was found that modifications at the 4-position of the pyrazole ring enhanced interactions with target proteins, leading to improved inhibitory activity .

Drug Development

The compound's unique structural features make it a candidate for further development into pharmaceuticals. Its potential applications include:

- Antitumor Agents : Targeting specific cancer cell lines.

- Anti-inflammatory Drugs : Modulating immune responses through enzyme inhibition.

Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropyl, pyridine, pyrazole | Anticancer, enzyme inhibition |

| Sulfanilamide | Sulfonamide group | Antibacterial |

| Pyrazolo[3,4-b]quinolin | Pyrazole fused with quinoline | Anticancer |

| 5-Methylpyrazole | Simple pyrazole derivative | Antifungal |

Summary of Pharmacological Properties

| Property | Value/Description |

|---|---|

| Solubility | Good aqueous solubility |

| Plasma Protein Binding | Medium to high |

| Clearance | Medium to high clearance in liver microsomes |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on substituents, physicochemical properties, and synthetic approaches:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Physicochemical Properties: Chlorine and fluorinated derivatives (e.g., 3b, 3d) exhibit higher melting points (171–183°C) compared to non-halogenated analogs, likely due to enhanced intermolecular interactions. The target compound’s cyclopropyl group may reduce metabolic oxidation compared to phenyl or chlorophenyl groups in analogs.

Synthetic Approaches :

- Most pyrazole-carboxamides are synthesized via carbodiimide-mediated coupling (e.g., EDCI/HOBt in DMF), as seen in . The target compound likely follows a similar route, though its cyclopropyl group may require specialized precursors.

Bioactivity Trends: Chlorinated derivatives (e.g., 3b) often show improved kinase inhibition due to increased electron-withdrawing effects. However, the pyridinyl and cyclopropyl groups in the target compound may offer unique selectivity profiles.

Limitations in Current Knowledge

- No direct pharmacological data (e.g., IC₅₀ values) are available for the target compound.

- The impact of the ethyl linker between pyrazole rings on solubility and bioavailability remains uncharacterized.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized for yield improvement?

- Methodology : Key steps involve cyclopropaneamine coupling, nucleophilic substitutions, and heterocyclic ring formation. For example, copper(I) bromide and cesium carbonate in DMSO at 35°C for 48 hours facilitate cyclopropane coupling (yield: ~17.9%) . Yield optimization may require adjusting solvent polarity (e.g., DMSO vs. DMF), catalyst loading, or temperature gradients. Chromatography (e.g., ethyl acetate/hexane gradients) is critical for purification .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Methodology : Use a combination of:

- 1H/13C NMR to verify substituent positions and cyclopropane integration .

- IR spectroscopy for functional group validation (e.g., carbonyl stretches at ~1650–1700 cm⁻¹) .

- LC-MS/HRMS for molecular weight confirmation (e.g., m/z 215 [M+H]+ in HRMS) .

- Elemental analysis to ensure stoichiometric purity (>95%) .

Advanced Research Questions

Q. How can computational tools like molecular docking and PASS prediction guide the design of biological activity studies for this compound?

- Methodology :

- PASS Online® predicts targets (e.g., kinase inhibition, antimicrobial activity) based on structural motifs like pyrazole and pyridine rings .

- Molecular docking (e.g., AutoDock Vina) identifies binding poses in enzymes (e.g., COX-2, cytochrome P450) by aligning the compound’s pyridyl and cyclopropyl groups with active-site residues .

- Validate predictions with in vitro assays (e.g., enzyme inhibition IC50, cell viability assays) .

Q. What strategies resolve contradictions between predicted and observed biological activities?

- Methodology :

- Dose-response reassessment : Test broader concentration ranges to account for assay sensitivity .

- Metabolite profiling : Use LC-MS to identify active metabolites that may alter observed effects .

- Synergistic studies : Combine with known inhibitors (e.g., kinase inhibitors) to probe off-target interactions .

Q. How does the electronic configuration of the pyrazole-pyridine core influence physicochemical properties like solubility and bioavailability?

- Methodology :

- LogP calculations (e.g., ChemDraw) reveal hydrophobicity from cyclopropane and methoxy groups, guiding solvent selection for formulation .

- pKa determination (via potentiometric titration) identifies protonation sites affecting solubility at physiological pH .

- Caco-2 permeability assays assess intestinal absorption for oral bioavailability optimization .

Experimental Design & Data Analysis

Q. What in vitro models are suitable for evaluating this compound’s anti-inflammatory potential?

- Methodology :

- RAW 264.7 macrophages : Measure NO production inhibition (e.g., Griess assay) after LPS stimulation .

- COX-2 inhibition ELISA : Quantify PGE2 reduction using a competitive binding protocol .

- Cytokine profiling (IL-6, TNF-α via ELISA) to assess immunomodulatory effects .

Q. How can synthetic byproducts be minimized during large-scale production?

- Methodology :

- DoE (Design of Experiments) : Optimize parameters like reaction time (48–72 hours), temperature (30–50°C), and stoichiometry (1:1.2 molar ratio) .

- Inline FTIR monitoring detects intermediates to halt reactions at optimal conversion points .

- Crystallization screening (e.g., solvent-antisolvent methods) improves purity >98% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.